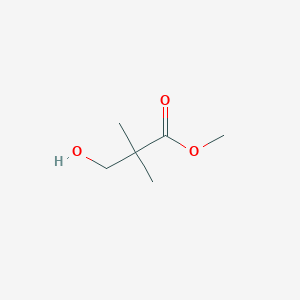

Methyl 3-hydroxy-2,2-dimethylpropanoate

描述

Structure

2D Structure

属性

IUPAC Name |

methyl 3-hydroxy-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,4-7)5(8)9-3/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRFTNVYOAGTHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161214 | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-80-3 | |

| Record name | Methyl 3-hydroxy-2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxypivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYPIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKS6ZV8KFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 3 Hydroxy 2,2 Dimethylpropanoate

Conventional Chemical Synthesis Routes

Traditional organic synthesis provides several reliable pathways to produce Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025). These methods often involve multi-step processes starting from readily available precursors.

The most direct and common method for synthesizing Methyl 3-hydroxy-2,2-dimethylpropanoate is the Fischer esterification of 3-hydroxy-2,2-dimethylpropanoic acid (also known as hydroxypivalic acid). This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). A strong acid, typically sulfuric acid, is used as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed, or an excess of the alcohol reactant is used.

A typical laboratory procedure involves dissolving 3-hydroxy-2,2-dimethylpropanoic acid in methanol, followed by the addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed for several hours. After the reaction is complete, the excess methanol is removed under reduced pressure, and the resulting mixture is worked up to isolate the pure ester.

Table 1: Typical Reaction Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Carboxylic Acid | 3-hydroxy-2,2-dimethylpropanoic acid | Reactant |

| Alcohol | Methanol (in excess) | Reactant and Solvent |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Increases reaction rate |

| Temperature | Reflux | Provides energy to overcome activation barrier |

| Reaction Time | Typically 16 hours | To ensure completion of the reaction |

Beyond the direct esterification of hydroxypivalic acid, its derivatives can also serve as starting materials. For instance, transesterification is a viable method. In this process, an existing ester of hydroxypivalic acid (e.g., an ethyl or benzyl (B1604629) ester) is reacted with methanol in the presence of an acid or base catalyst. This exchanges the original alkoxy group for a methoxy (B1213986) group, yielding this compound. This approach is particularly useful if a different ester of hydroxypivalic acid is more readily available or if specific reaction conditions must be avoided.

Another approach involves the activation of the carboxylic acid group of hydroxypivalic acid. The acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). This activated intermediate can then react readily with methanol, often at lower temperatures and without the need for a strong acid catalyst, to form the desired methyl ester.

While less common for this specific molecule, a plausible route from halogenated precursors can be conceptualized through the Reformatsky reaction. researchgate.netnih.govwikipedia.org This classic carbon-carbon bond-forming reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. researchgate.netwikipedia.org

To synthesize this compound, one could use methyl 2-bromo-2-methylpropanoate (B8525525) as the α-halo ester and formaldehyde (B43269) as the carbonyl component. The reaction proceeds via the formation of an organozinc intermediate (a Reformatsky enolate) from the α-bromo ester and zinc dust. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final β-hydroxy ester product, this compound. wikipedia.org

Reaction Scheme: Plausible Reformatsky Synthesis

Step 1 (Enolate Formation): Methyl 2-bromo-2-methylpropanoate + Zn → Organozinc Enolate

Step 2 (Nucleophilic Addition): Organozinc Enolate + Formaldehyde → Zinc Alkoxide Intermediate

Step 3 (Workup): Zinc Alkoxide Intermediate + H₃O⁺ → this compound + Zn²⁺ salts

An important industrial route to the carbon skeleton of this molecule begins with the base-catalyzed aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde. This reaction produces the intermediate 3-hydroxy-2,2-dimethylpropanal, commonly known as hydroxypivaldehyde. From this key intermediate, a two-step sequence leads to the target methyl ester.

Oxidation: The hydroxypivaldehyde is first oxidized to 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). This can be achieved using various oxidizing agents, such as hydrogen peroxide.

Esterification: The resulting hydroxypivalic acid is then esterified with methanol, as described in section 2.1.1, to yield this compound.

It is noteworthy that under certain conditions, specifically in the presence of a base, two molecules of hydroxypivaldehyde can undergo a disproportionation reaction known as the Tishchenko reaction. This condensation forms 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, an ester of hydroxypivalic acid with neopentyl glycol, rather than the methyl ester.

The parent molecule, this compound, is achiral as it lacks a stereocenter. However, derivatives of this compound where a substituent is introduced at the 3-position, replacing one of the hydrogen atoms of the CH₂ group, can be chiral. For example, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate possesses a chiral center at the carbon atom bearing the hydroxyl and aryl groups. nih.govrsc.org

The synthesis of such chiral derivatives in an enantiomerically pure form requires asymmetric synthesis strategies. One reported method involves the reaction of 4-chlorobenzaldehyde (B46862) with a trimethylsilyl (B98337) ketene (B1206846) acetal (B89532) in the presence of a catalyst system. rsc.org Controlling the stereochemistry of this aldol-type reaction is crucial for producing a single enantiomer of the chiral β-hydroxy ester derivative. The development of chiral catalysts and auxiliaries is a key focus in this area of synthesis to ensure high enantioselectivity. nih.govrsc.org

Biocatalytic and Green Chemistry Approaches

In line with the principles of green chemistry, biocatalytic methods offer sustainable alternatives to conventional synthetic routes. These approaches utilize enzymes to catalyze reactions under mild conditions, often with high selectivity and reduced environmental impact.

For the synthesis of this compound, enzyme-catalyzed esterification is a promising green approach. Lipases are a class of enzymes that can efficiently catalyze the formation of ester bonds. The reaction can be carried out by reacting hydroxypivalic acid with methanol in the presence of an immobilized lipase (B570770). This avoids the use of strong mineral acids like sulfuric acid, simplifying the workup procedure and reducing corrosive waste.

Furthermore, biocatalysis can be performed in greener solvents, including aqueous media, which minimizes the reliance on volatile organic compounds. Research has shown that lipase-catalyzed esterifications can be effectively conducted in aqueous nanomicellar systems, which is counterintuitive given that water is a byproduct of the reaction. These green methodologies are part of a broader effort to develop more sustainable manufacturing processes for valuable chemicals.

Enzyme-Catalyzed Synthesis Pathways

Enzymatic pathways provide powerful tools for constructing complex molecules under mild conditions. While direct enzyme-catalyzed synthesis of this compound is not extensively documented in dedicated studies, the synthesis of its analogs and related compounds demonstrates the potential of this approach. Enzymes such as lipases and multi-enzyme cascades have been effectively employed.

Lipases, which are hydrolases, can be used in their reverse catalytic function to form ester bonds or catalyze polymerization reactions. In one study, the lipase Novozym 435 was used to catalyze the polymerization of methyl 3-hydroxypropionate (B73278), a structural analog of the target compound. cjcatal.com This demonstrates the feasibility of using lipases to act on 3-hydroxy esters. The reaction involves the formation of polyester (B1180765) chains from the monomer. cjcatal.com

Another relevant biocatalytic strategy involves the regioselective acylation and deacylation of molecules with multiple hydroxyl groups. For instance, Lipozyme® TL IM has been used for the highly selective acylation of the primary hydroxyl group in aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates, which are structurally complex analogs. researchgate.net This highlights the ability of enzymes to differentiate between sterically similar functional groups within a molecule, a crucial aspect for targeted synthesis. researchgate.net

Furthermore, advanced synthesis pathways can be designed using multi-enzyme biocatalytic cascades. A novel cascade was developed for the synthesis of chiral 3-hydroxy-γ-butyrolactones from a prochiral precursor. rsc.org This system combines the actions of a halohydrin dehalogenase and a nitrilase to perform a sequence of reactions in a single pot, leading to the desired chiral product with high optical purity. rsc.org Such cascade reactions represent a highly efficient and sustainable method for producing complex chiral building blocks. rsc.org

Stereoselective Biotransformations (for related chiral compounds)

While this compound is an achiral molecule, the principles of stereoselective biotransformation are critical for the synthesis of its chiral analogs, which are valuable building blocks in the pharmaceutical and chemical industries. nih.gov Biocatalysis excels in creating stereochemically pure compounds due to the inherent chirality of enzyme active sites. semanticscholar.org

A key strategy is the use of oxidoreductases for the asymmetric reduction of prochiral substrates. Enoate reductases from the 'old yellow enzyme' (OYE) family have been successfully used for the asymmetric bioreduction of methyl 2-hydroxymethylacrylate to produce (R)-methyl 3-hydroxy-2-methylpropionate, a close structural analog of the target compound. researchgate.net The reaction proceeds with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net The choice of enzyme and substrate protecting groups can influence the reaction rate, though the stereoselectivity remains high. researchgate.net

| Substrate (Derivative of Methyl 2-hydroxymethylacrylate) | Enzyme | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| O-Allyl derivative | Enoate Reductase (OYE family) | (R)-configurated product | >99% |

| O-Benzyl derivative | Enoate Reductase (OYE family) | (R)-configurated product | >99% |

| O-TBDMS derivative | Enoate Reductase (OYE family) | (R)-configurated product | >99% |

Another powerful technique is the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of both. Lipase from Pseudomonas fluorescens, immobilized on silica (B1680970) nanoparticles, has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.gov This process is a crucial step in the synthesis of the active pharmaceutical ingredient fluoxetine. semanticscholar.org

Additionally, lactate (B86563) dehydrogenases (LDHs) have been employed for the asymmetric synthesis of chiral α-hydroxy acids. By selecting d- or l-specific LDHs, optically pure (S)- or (R)-3,3,3-trifluoro-2-hydroxypropanoic acid was produced from a prochiral keto-acid precursor with an enantiomeric excess greater than 99.5%. nih.gov

Optimization of Biocatalytic Reaction Conditions for this compound Analogs

The efficiency and selectivity of biocatalytic processes are highly dependent on reaction conditions. mdpi.com Optimization of parameters such as temperature, pH, substrate concentration, solvent, and enzyme support is crucial for developing industrially viable synthetic routes. mdpi.com

In the lipase-catalyzed polymerization of methyl 3-hydroxypropionate, reaction pressure was identified as a critical parameter. cjcatal.com Decreasing the pressure led to a significant increase in both the product yield and the molecular weight of the resulting polyester, likely by facilitating the removal of the methanol byproduct, which shifts the reaction equilibrium. cjcatal.com

| Reaction Pressure | Product Yield | Molecular Weight (Mw) |

|---|---|---|

| Atmospheric Pressure | Low | ~1800 |

| Reduced Pressure | Increased | up to 13000 |

The choice of solvent or reaction medium is also paramount. For the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, the addition of ionic liquids (ILs) to the organic solvent was shown to significantly enhance the enzyme's performance. nih.gov Ionic liquids can stabilize the enzyme's conformation and improve its activity. nih.gov The use of 1% (w/v) [BMIM]Cl in hexane (B92381) with lipase immobilized on amine-modified silica resulted in a high process efficiency of 97.4% and an enantiomeric excess of 79.5%. nih.gov

| Ionic Liquid Additive | Immobilization Support | Process Efficiency | Enantiomeric Excess (ee) |

|---|---|---|---|

| None | Amine-modified silica | Lower | Lower |

| [BMIM]Cl (1% w/v in hexane) | Amine-modified silica | 97.4% | 79.5% |

| [BMIM]NTf₂ (1% w/v in hexane) | Amine-modified silica | Varies | Varies |

Enzyme immobilization is another key optimization strategy. Immobilizing enzymes on solid supports, such as modified silica nanoparticles, can significantly improve their stability, particularly at higher temperatures, and allows for easier separation and reuse of the biocatalyst. cjcatal.comnih.gov For example, the relative activity of the lipase catalyst Novozym 435 was maintained above 95% even after six repeated batches of polymerization reaction. cjcatal.com

Chemical Transformations and Reaction Mechanisms of Methyl 3 Hydroxy 2,2 Dimethylpropanoate

Decomposition and Elimination Kinetics

The thermal decomposition of Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) in the gas phase primarily yields methyl isobutyrate and formaldehyde (B43269). orgsyn.org This process has been investigated to understand its kinetics, mechanism, and the influence of various experimental conditions.

In a static system, the gas phase elimination of Methyl 3-hydroxy-2,2-dimethylpropanoate has been shown to be a homogeneous, unimolecular reaction that adheres to a first-order rate law when conducted in vessels seasoned with allyl bromide. orgsyn.org The reaction proceeds cleanly between temperatures of 349°C to 410°C and pressures ranging from 64 to 162 Torr. orgsyn.org

The temperature dependence of the rate coefficient (k) is described by the Arrhenius equation: log k (s⁻¹) = (11.43 ± 0.57) - (180.4 ± 7.2) kJ mol⁻¹ / (2.303RT) orgsyn.org

Theoretical calculations support a molecular mechanism involving a concerted, nonsynchronous transition state. orgsyn.org In this proposed mechanism, the critical step is the abstraction of the hydroxyl hydrogen atom by the oxygen of the carbonyl group within the ester function. orgsyn.org This process is characterized as having a "late" transition state along the reaction coordinate, meaning its structure more closely resembles the products. orgsyn.org

Table 1: Arrhenius Parameters for the Gas Phase Elimination of this compound

| Parameter | Value | Units |

|---|---|---|

| A-factor (log A) | 11.43 ± 0.57 | s⁻¹ |

| Activation Energy (Ea) | 180.4 ± 7.2 | kJ mol⁻¹ |

| Temperature Range | 349 - 410 | °C |

| Pressure Range | 64 - 162 | Torr |

The structure of this compound, specifically the presence of two methyl groups at the C2 position, influences its decomposition rate. Studies comparing its elimination rate to that of methyl 3-hydroxypropionate (B73278) (which lacks these gem-dimethyl groups) reveal a significant rate enhancement. This compound decomposes 1.4 times faster than its non-methylated counterpart. orgsyn.org This increased rate is attributed to a steric acceleration effect, where the gem-dimethyl groups facilitate the formation of the required cyclic transition state for the elimination reaction. orgsyn.org

The thermal decomposition of this compound is sensitive to surface conditions. Research has shown that reaction rates are affected when carried out in both packed and unpacked clean Pyrex vessels. orgsyn.org This indicates that the surface of the reaction vessel plays a role in the decomposition process, demonstrating a "little but significant surface effect". orgsyn.org However, this surface dependency can be minimized or eliminated by seasoning the reaction vessel with a substance like allyl bromide, which leads to a more reproducible, homogeneous unimolecular reaction pathway. orgsyn.org

Functional Group Interconversions and Reactivity

As a bifunctional molecule containing both a hydroxyl group and a methyl ester, this compound can undergo reactions characteristic of both alcohols and esters.

As a carboxylate ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond. This transformation yields 3-hydroxy-2,2-dimethylpropanoic acid and methanol (B129727). The reaction can be catalyzed by either acid or base. Under basic conditions, the process is known as saponification and proceeds irreversibly due to the deprotonation of the resulting carboxylic acid. While saponification has been documented for structurally similar compounds, detailed kinetic and mechanistic studies specifically for the hydrolysis of this compound are not extensively detailed in the surveyed scientific literature.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is significantly influenced by its two primary functional groups: a primary hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. These sites allow for distinct oxidation and reduction transformations.

The primary alcohol moiety is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. While specific studies detailing the oxidation of this compound are not extensively documented in the provided research, the general principles of alcohol oxidation apply. The oxidation would likely proceed via the formation of a key intermediate, Methyl 3-oxo-2,2-dimethylpropanoate (an aldehyde). Further oxidation under more vigorous conditions would yield 2,2-dimethyl-3-methoxy-3-oxopropanoic acid. The hydroxyl radical, a powerful oxidizing agent, is known to react readily with similar alcohol structures, suggesting this would be a dominant degradation pathway in advanced oxidation processes. nih.gov

Reduction pathways can target the ester functional group. Catalytic hydrogenation, a common method for ester reduction, can convert the methyl ester to a primary alcohol. For instance, analogous β-hydroxy esters can be hydrogenated using specific catalysts. orgsyn.org This transformation would yield 2,2-dimethylpropane-1,3-diol. The choice of reducing agent and catalyst is crucial to selectively reduce the ester without affecting the existing hydroxyl group.

A study has investigated the kinetics of the thermal decomposition of Methyl 2,2-dimethyl-3-hydroxypropionate, which results in the formation of methyl isobutyrate and formaldehyde in a static system. sigmaaldrich.com

Substitution Reactions Involving the Hydroxyl or Ester Moieties

Both the hydroxyl and ester groups of this compound can undergo nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives.

Reactions of the Hydroxyl Moiety: The hydroxyl group is inherently a poor leaving group (as hydroxide (B78521), OH⁻). libretexts.org Therefore, for substitution to occur, it must first be converted into a more stable leaving group. libretexts.org This is typically achieved by converting the alcohol into an ester of a strong acid, such as a sulfonate ester, or by protonation in a strong acidic medium to form an alkyloxonium ion, which can then leave as a neutral water molecule. libretexts.org

In the context of a substituted analog, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, the hydroxyl group has been successfully converted into better leaving groups to facilitate further reactions. rsc.orgrsc.org

Acetylation: Reaction with acetic anhydride (B1165640) in the presence of N,N-dimethylaminopyridine (DMAP) converts the hydroxyl group into an acetate (B1210297) ester, yielding methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate. rsc.orgrsc.org

Trichloroacetimidate (B1259523) Formation: Treatment with trichloroacetonitrile (B146778) in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) affords a trichloroacetimidate derivative. rsc.orgrsc.org This group is an excellent leaving group for subsequent nucleophilic substitution.

Reactions of the Ester Moiety: The methyl ester group can also be transformed through nucleophilic acyl substitution.

Saponification (Hydrolysis): The ester can be hydrolyzed to its corresponding carboxylic acid. rsc.orgrsc.org For the model compound methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, this was achieved by heating with a potassium hydroxide (KOH) solution. rsc.orgrsc.org

Hydrazinolysis: Reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide, replacing the methoxy (B1213986) group of the ester with a hydrazinyl group (-NHNH₂). rsc.orgrsc.org

Amide Formation: The carboxylic acid obtained from hydrolysis can be coupled with amino acid esters to form amide bonds, creating peptide-like structures. rsc.org

| Functional Group | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Hydroxyl | Acetic Anhydride, DMAP | Acetate Ester | rsc.orgrsc.org |

| Hydroxyl | Trichloroacetonitrile, DBU | Trichloroacetimidate | rsc.orgrsc.org |

| Ester | Potassium Hydroxide (KOH) | Carboxylic Acid | rsc.orgrsc.org |

| Ester | Hydrazine Hydrate | Hydrazide | rsc.orgrsc.org |

Carbon-Carbon Bond Forming Reactions

This compound can serve as a building block in the synthesis of more complex molecules through the formation of new carbon-carbon bonds. These reactions typically involve the activation of the hydroxyl group to facilitate coupling with carbon-based nucleophiles.

C-C Coupling with C-Active Nucleophiles

A key strategy for C-C bond formation using this molecule involves transforming the hydroxyl group into a reactive intermediate that can be displaced by a carbon nucleophile. Research has demonstrated this approach using derivatives of this compound. rsc.orgrsc.org

The process begins with the conversion of the hydroxyl group into a trichloroacetimidate or an acetate, as described in section 3.2.4. rsc.orgrsc.org These intermediates are then reacted with arene C-nucleophiles—electron-rich aromatic compounds—in the presence of a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org This results in the formation of a new C-C bond between the carbon that bore the hydroxyl group and a carbon on the aromatic ring. rsc.org

| Activated Intermediate | Arene C-Nucleophile | Catalyst | Product Class | Reference |

|---|---|---|---|---|

| Trichloroacetimidate | Anisole | TMSOTf | Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate | rsc.org |

| Acetate | 1,4-Dimethoxybenzene | TMSOTf | Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate | rsc.org |

| Acetate | 1,2-Dimethoxybenzene | TMSOTf | Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate | rsc.org |

| Acetate | 1,2,3-Trimethoxybenzene | TMSOTf | Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate | rsc.org |

Acylation and Alkylation Reactions

The C-C coupling reactions described above are examples of Friedel-Crafts type alkylations. masterorganicchemistry.com In these reactions, the derivative of this compound serves as the alkylating agent.

The reaction mechanism involves the activation of the leaving group (acetate or trichloroacetimidate) by the Lewis acid catalyst. masterorganicchemistry.comyoutube.com This generates a carbocation or a highly electrophilic carbocation-like species at the carbon atom attached to the leaving group. youtube.com The electron-rich aromatic ring (the arene C-nucleophile) then attacks this electrophile in a classic electrophilic aromatic substitution, forming a new C-C bond and an arenium ion intermediate. libretexts.org A final deprotonation step restores the aromaticity of the ring, yielding the alkylated product. youtube.comlibretexts.org

While the hydroxyl group itself can be acylated (e.g., with acetic anhydride to form an acetate ester), this is a C-O bond-forming substitution reaction. rsc.orgrsc.org The primary C-C bond-forming reactions in this context are alkylations where the carbon backbone of this compound is attached to a carbon nucleophile. rsc.org

Synthesis and Study of Methyl 3 Hydroxy 2,2 Dimethylpropanoate Derivatives

Design Principles for Derivative Synthesis

The design of derivatives from a parent molecule like methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) involves targeted chemical modifications to explore new structural and functional spaces. The primary strategies revolve around the ester and hydroxyl groups, which are amenable to a wide range of chemical transformations.

The methyl ester group is a versatile handle for structural diversification. Two primary modifications are saponification and hydrazinolysis, which convert the ester into other reactive functional groups. nih.govrsc.org

Saponification: The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation. This is typically achieved by heating the ester under reflux with a base, such as potassium hydroxide (B78521) (KOH), in an alcohol-water mixture. rsc.org The resulting 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid becomes a key intermediate for subsequent reactions, particularly amide bond formation. rsc.orgresearchgate.net

Hydrazinolysis: The reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303), usually in ethanol (B145695) under reflux, yields the corresponding acid hydrazide. nih.govrsc.org This hydrazide is a crucial precursor for azide (B81097) coupling methods, enabling the formation of peptide-like bonds. rsc.orgresearchgate.net

The hydroxyl group is another primary site for strategic modification, often with the goal of converting it into a good leaving group to facilitate subsequent nucleophilic substitution reactions. researchgate.net This functionalization is key to forming new carbon-carbon bonds at this position.

Trichloroacetimidate (B1259523) Formation: The hydroxyl group can be converted into a trichloroacetimidate by reacting the alcohol with trichloroacetonitrile (B146778) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.govrsc.org This transforms the hydroxyl group into an excellent leaving group, primed for displacement by various nucleophiles. researchgate.net

Acetate (B1210297) Formation: Alternatively, the hydroxyl group can be acetylated to form an acetate. This is accomplished by reacting the alcohol with acetic anhydride (B1165640) in the presence of a catalyst such as DMAP (N,N-dimethylaminopyridine). nih.govsciforum.net Like the trichloroacetimidate, the resulting acetate group serves as an effective leaving group for C-C bond-forming reactions. researchgate.net

A significant strategy in derivative synthesis is the introduction of new aryl or heterocyclic groups to the molecular scaffold. This is typically achieved via carbon-carbon bond formation, leveraging the activated hydroxyl group. nih.gov

After converting the hydroxyl group to a trichloroacetimidate or acetate, the molecule can react with C-active nucleophiles, such as activated arenes like anisole, 1,4-dimethoxybenzene, and 1,2,3-trimethoxybenzene. rsc.org These reactions are generally promoted by a catalytic amount of a Lewis acid, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.orgrsc.org This approach successfully yields methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates, effectively attaching a new aryl moiety to the core structure. nih.govrsc.org

Advanced Coupling Methods in Derivative Synthesis

Modern synthetic chemistry relies on advanced coupling methods to efficiently create complex molecules from simpler precursors. For derivatives of methyl 3-hydroxy-2,2-dimethylpropanoate, these methods are essential for forming amide bonds and for executing challenging carbon-carbon bond formations.

DCC and azide coupling are well-established techniques for forming amide and peptide bonds, which are central to creating a wide range of derivatives from the carboxylic acid and hydrazide intermediates. rsc.orgresearchgate.net

DCC Coupling: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that facilitates the formation of an amide bond between a carboxylic acid and an amine. luxembourg-bio.comyoutube.comchemistrysteps.com The carboxylic acid (obtained from saponification) reacts with DCC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comchemistrysteps.com This intermediate is then attacked by an amine or an amino acid ester to form the desired amide, such as N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides. rsc.orgrsc.org

Azide Coupling: This method proceeds via the acid hydrazide intermediate. The hydrazide is converted to a reactive acyl azide, which then couples with an amine or amino acid ester to form the amide bond. rsc.org This technique was used to synthesize a series of methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates. nih.gov When comparing the two methods for the synthesis of certain N-alkyl propanamides, azide coupling was found to be more efficient regarding the percentage of yield and simplicity of the reaction workup. rsc.orgsciforum.net

| Coupling Method | Starting Material | Reactant | Product Type | Relative Efficiency |

|---|---|---|---|---|

| DCC Coupling | Carboxylic Acid | Amines / Amino Acid Esters | N-Alkyl Amides | Standard |

| Azide Coupling | Acid Hydrazide | Amines / Amino Acid Esters | N-Alkyl Amides / Peptide Esters | More efficient (% yield, simpler workup) rsc.orgsciforum.net |

These methods are powerful tools for C-C bond formation, centered on activating the hydroxyl group as described previously. researchgate.net The trichloroacetimidate and acetate intermediates serve as substrates for coupling with carbon-based nucleophiles. nih.govrsc.org

The reaction involves the addition of arene C-nucleophiles to the trichloroacetimidate or acetate intermediate in the presence of a Lewis acid catalyst like TMSOTf. rsc.org This results in the formation of methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates in good yields. nih.govrsc.org A comparison of the two approaches showed that while both are effective, the trichloroacetimidate method offered a slight improvement in both reaction time and percentage yield. rsc.org

| Intermediate | Nucleophile Example | Yield (%) | Reaction Time (min) |

|---|---|---|---|

| Trichloroacetimidate | Anisole | 94 | 15 |

| Acetate | Anisole | 92 | 20 |

| Trichloroacetimidate | 1,4-Dimethoxybenzene | 96 | 10 |

| Acetate | 1,4-Dimethoxybenzene | 93 | 15 |

Structure-Activity Relationship Studies of Derivatives

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for designing compounds with enhanced efficacy and selectivity. For derivatives of this compound, research has focused on modifying the core structure to understand how different chemical groups influence the molecule's reactivity and biological functions. A notable area of study involves derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which have been investigated as potential histone deacetylase inhibitors (HDACIs). rsc.orgrsc.org By systematically altering parts of this model compound, researchers can deduce the chemical features essential for its biological activity. rsc.org

Impact of Substituent Modifications on Reactivity

The reactivity of this compound derivatives can be strategically altered by modifying its key functional groups—the ester and the hydroxyl group. These modifications are crucial for creating a diverse library of new compounds for further study. rsc.orgrsc.org

Key transformations that demonstrate the impact of substituent modifications on the molecule's reactivity include:

Ester Group Modifications : The methyl ester group is a versatile handle for chemical modification. Through saponification, it can be converted into a carboxylic acid. rsc.org Alternatively, reaction with hydrazine hydrate (hydrazinolysis) transforms the ester into a corresponding hydrazide. rsc.orgrsc.org This hydrazide is a key intermediate that can be converted into an azide, which then allows for coupling with amines or amino acid esters to form amides and peptide derivatives, respectively. rsc.orgrsc.org

Hydroxyl Group Modifications : The hydroxyl group can be transformed to enhance its leaving group potential, thereby facilitating carbon-carbon bond formation. rsc.org For instance, reacting the parent ester with trichloroacetonitrile produces a trichloroacetimidate derivative. rsc.orgrsc.org Similarly, treatment with acetic anhydride yields an acetate derivative. rsc.orgrsc.org Both the trichloroacetimidate and acetate derivatives are more reactive and can subsequently react with C-active nucleophiles, such as various arenes, in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form new C-C bonds. rsc.org

These targeted modifications demonstrate that altering substituents has a profound effect on the chemical reactivity of the parent molecule, enabling the synthesis of a wide range of structural analogs. rsc.orgrsc.org

Table 1: Selected Chemical Modifications and Their Effect on Reactivity

| Starting Functional Group | Reagent(s) | Resulting Functional Group/Intermediate | Subsequent Reactivity Enabled |

|---|---|---|---|

| Methyl Ester | KOH solution | Carboxylic Acid | DCC coupling with amines |

| Methyl Ester | Hydrazine Hydrate | Hydrazide | Conversion to azide for azide coupling |

| Hydroxyl Group | Trichloroacetonitrile, DBU | Trichloroacetimidate | C-C bond formation with C-nucleophiles |

Influence of Structural Analogs on Biological Activity

The synthesis of various structural analogs of this compound allows for the investigation of how specific structural features influence biological outcomes. In a study involving derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a series of 24 compounds were synthesized and evaluated for their antiproliferative activity against HCT-116 colon cancer cells. rsc.orgrsc.org

The results of this research showed that the biological activity was highly dependent on the nature of the substituents introduced. rsc.org The study converted the parent compound into various amides and peptidic derivatives and found that several of these new analogs exhibited significant inhibitory action on the cancer cells. rsc.org For example, among a series of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides, the specific alkyl group had a substantial impact on the compound's potency. rsc.org

The study calculated the half-maximal inhibitory concentration (IC50) for the most active compounds. rsc.org The data revealed a clear structure-activity relationship, where certain modifications led to a marked increase in potency. rsc.org

Table 2: Antiproliferative Activity of Selected Derivatives Against HCT-116 Cells

| Compound | Structural Modification from Parent Compound | IC50 (mg/mL) |

|---|---|---|

| 7a | N-Alkyl propanamide derivative | 0.12 |

| 7d | N-Alkyl propanamide derivative | 0.81 |

| 7g | N-Alkyl propanamide derivative | 0.12 |

Advanced Applications of Methyl 3 Hydroxy 2,2 Dimethylpropanoate in Chemical and Biological Research

Role as a Chiral Building Block in Complex Organic Synthesis (for related chiral analogs)

While methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) itself is achiral, its structural analogs, particularly chiral hydroxy esters, serve as fundamental building blocks in asymmetric synthesis. The strategic placement of hydroxyl and ester functionalities, combined with stereocenters, allows for the construction of intricate molecular architectures with high stereochemical control.

A prominent chiral analog, (S)-Methyl 3-hydroxy-2-methylpropanoate, widely known as the Roche ester, is a cornerstone in the synthesis of numerous bioactive natural products. Its utility stems from the C2 stereocenter, which directs the stereochemical outcome of subsequent reactions. This chiral precursor has been instrumental in the total synthesis of complex molecules such as:

Erythronolide A: The aglycone precursor to the erythromycin (B1671065) family of antibiotics.

Discodermolide: A potent polyketide natural product with antimitotic activity, showing promise in cancer therapy.

Spongidepsin: A marine-derived compound with demonstrated anti-cancer properties.

The application of these chiral building blocks underscores the importance of stereochemistry in the development of biologically active compounds.

Methyl 3-hydroxy-2,2-dimethylpropanoate serves as a key precursor in the synthesis of various pharmaceutical compounds. Its structure can be strategically modified to generate derivatives with desired pharmacological activities. For instance, it is utilized in the preparation of pro-coelenterazine analogues, which are engineered for enhanced serum stability in luciferase-based bioassays. google.com In one synthetic route, this compound is deprotonated and reacted with bromo-PEGylated ethers to introduce polyethylene (B3416737) glycol chains, which are then further functionalized. google.com

Furthermore, this compound is a starting material for the synthesis of modulators for the somatostatin (B550006) receptor 4 (SSTR4). googleapis.com In a patented synthetic scheme, the hydroxyl group of this compound is functionalized, for example, by reacting with 4-methylbenzene-1-sulfonyl chloride, to create an intermediate that is further elaborated into a potential therapeutic agent for conditions like Alzheimer's disease. googleapis.comgoogle.com

Applications in Medicinal Chemistry and Drug Discovery

The scaffold of this compound has been extensively explored in medicinal chemistry, leading to the discovery of potent inhibitors of key biological targets implicated in cancer and other diseases.

Derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs). nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. By inhibiting HDACs, these compounds can induce changes in chromatin structure, leading to the re-expression of tumor suppressor genes and ultimately, cancer cell death.

A notable example is the structural modification of the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to generate a series of potent HDACIs. nih.gov These derivatives have shown significant potential in preclinical studies. nih.gov

A significant body of research has demonstrated the antiproliferative activity of this compound derivatives against various cancer cell lines. nih.gov Structure-activity relationship studies have shown that modifications to the parent molecule can lead to compounds with potent cytotoxic effects against cancer cells while exhibiting lower toxicity towards normal cells.

For instance, a series of 24 compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and evaluated for their antiproliferative activity against the HCT-116 human colon cancer cell line. nih.gov Several of these compounds displayed significant inhibitory actions. nih.gov Notably, the action of these compounds was found to be specific to cancerous cells, as they showed no inhibitory action on normal human embryonic kidney cells (HEK-293). nih.gov Earlier studies on related derivatives also reported excellent antiproliferative activity against HeLa cells. nih.gov

| Compound | Cell Line | Activity | IC₅₀ Value |

|---|---|---|---|

| Derivative 7a | HCT-116 (Colon Cancer) | Highest Inhibitory Activity | 0.12 mg/mL |

| Derivative 7g | HCT-116 (Colon Cancer) | Highest Inhibitory Activity | 0.12 mg/mL |

| Derivative 7d | HCT-116 (Colon Cancer) | Lowest Inhibitory Activity | 0.81 mg/mL |

| Related Derivatives | HeLa (Cervical Cancer) | Antiproliferative Activity | 0.69 - 11 µM |

The anticancer effects of this compound derivatives are attributed to their ability to modulate specific signaling pathways that are crucial for cancer cell survival and proliferation.

HSP90 and TRAP1: Research suggests that these compounds may exert their effects through the Heat Shock Protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1) mediated signaling pathways. nih.gov HSP90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. TRAP1, the mitochondrial isoform of HSP90, plays a role in regulating mitochondrial metabolism and cell death. Certain derivatives have shown high selectivity for TRAP1, which could explain their superior anticancer activity. nih.gov

CDK8-CYCC Kinase: Metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been identified as potential inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its partner Cyclin C (CycC). nih.gov The CDK8-CycC kinase complex is a component of the Mediator complex and is implicated in the regulation of transcription and has been identified as a colorectal cancer promoting factor. nih.govbiorxiv.org Molecular docking studies have provided evidence for the activity of these compounds as CDK8-CYCC kinase inhibitors, suggesting a potential mechanism for their therapeutic action in colon cancer. nih.gov

| Compound | Target Pathway | Significance |

|---|---|---|

| This compound Derivatives | HSP90 and TRAP1 | Potential mechanism for antiproliferative activity. High selectivity for TRAP1 observed in some derivatives. |

| Metal Complexes of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Derivatives | CDK8-CYCC Kinase | Proposed mechanism of action for colon cancer therapy. |

Metal Complexes of this compound Derivatives as Anti-tumor Agents

Research into the therapeutic potential of metal-based compounds has identified promising candidates derived from this compound. Specifically, studies have focused on synthesizing and evaluating the anti-tumor activities of metal complexes incorporating derivatives of this ester.

In one significant study, a series of metal complexes were synthesized using ligands derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. The ligands, including 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid and its corresponding hydrazide derivatives, were complexed with Copper (Cu(II)), Nickel (Ni(II)), and Lanthanum (La(III)) ions. These complexes were subsequently tested for their cytotoxic effects on the human colorectal carcinoma cell line (HCT-116) and a normal, healthy cell line (HEK-293) to assess both their efficacy and selectivity.

The results of the in-vitro anti-cancer screening were noteworthy. After a 48-hour treatment period, ten out of the twelve synthesized compounds demonstrated inhibitory actions against the HCT-116 cancer cells. Crucially, none of the tested compounds showed any inhibitory effect on the normal HEK-293 cells, indicating a favorable selectivity for cancer cells. The potency of these complexes was quantified by their half-maximal inhibitory concentration (IC50) values, which ranged from 0.154 to 1.037 mM. Two complexes, in particular, a Lanthanum complex (6c) and a Copper complex (4a), exhibited the highest inhibitory activity. Molecular docking studies suggested that these lead compounds may exert their anti-tumor effect by acting as inhibitors of CDK8-CYCC kinase, a key enzyme in cell cycle progression and proliferation. researchgate.netnih.govnih.govnih.gov

Table 1: Cytotoxic Activity (IC50) of Selected Metal Complexes on HCT-116 Cells

| Compound ID | Metal Ion | Ligand Derivative | IC50 (mM) |

|---|---|---|---|

| 4a | Cu(II) | Derivative 1 | 0.180 |

| 4b | Ni(II) | Derivative 1 | 0.205 |

| 6a | Cu(II) | Derivative 2 | 0.284 |

| 6c | La(III) | Derivative 2 | 0.154 |

| 3 | Ligand Only | Derivative 3 | 0.267 |

Enzyme Catalysis Studies

This compound and its structural analogs serve as substrates in various enzymatic reactions, particularly those catalyzed by hydrolases like esterases and lipases. These enzymes recognize the ester linkage and catalyze its hydrolysis, yielding the parent carboxylic acid (3-hydroxy-2,2-dimethylpropanoic acid) and methanol (B129727). This type of biotransformation is fundamental in organic synthesis for producing chiral building blocks.

For instance, lipases are widely used for the kinetic resolution of racemic esters. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the ester at a much faster rate than the other, allowing for the separation of the two. While direct studies on this compound are not extensively detailed in the provided search results, the utility of structurally similar compounds, such as methyl 3-hydroxy-2-methylpropionate, as substrates for esterases to test for enantioselectivity has been documented. nih.gov This indicates that this compound is a viable candidate for similar enzymatic transformations. The hydrolysis reaction is a key step in leveraging biocatalysis for the production of enantiomerically pure acids or alcohols, which are valuable intermediates in the pharmaceutical industry. nih.govnih.gov

The interaction between an enzyme and a substrate like this compound is governed by the specific three-dimensional structure of the enzyme's active site. For hydrolases such as esterases and lipases, the active site contains a catalytic triad (B1167595) (commonly serine, histidine, and an acidic residue like aspartate or glutamate) that facilitates the cleavage of the ester bond.

The substrate, this compound, binds to the active site in a specific orientation. The binding is dictated by a combination of factors, including hydrophobic interactions between the methyl groups of the substrate and nonpolar amino acid residues in the active site, as well as hydrogen bonding involving the substrate's hydroxyl group. The carbonyl group of the ester is positioned near the catalytic serine residue. The serine hydroxyl group launches a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole" within the active site. Subsequently, the ester bond is cleaved, releasing the alcohol (methanol), and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product (3-hydroxy-2,2-dimethylpropanoic acid) and regenerating the free enzyme for the next catalytic cycle.

Industrial Research Applications

This compound is a valuable intermediate in the synthesis of a variety of specialty and fine chemicals. Its bifunctional nature, possessing both a hydroxyl group and a methyl ester group, allows for diverse chemical modifications.

One primary application is its use as a precursor to 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid) through simple hydrolysis of the ester. This acid is a key building block for other molecules. Furthermore, the ester can be converted into other derivatives through reactions like hydrazinolysis, which transforms the ester group into a hydrazide. This hydrazide can then be used in further coupling reactions to create more complex molecules with potential pharmaceutical applications. The kinetics of the decomposition of methyl 2,2-dimethyl-3-hydroxypropionate into methyl isobutyrate and formaldehyde (B43269) have also been investigated, highlighting its role in synthetic pathways. orgsyn.org The core structure is derived from the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde to produce hydroxypivaldehyde, which is a direct precursor to both hydroxypivalic acid and neopentyl glycol, an important industrial chemical. echemi.com

The hydroxypivalic acid backbone, for which this compound is a key derivative, is of significant interest in polymer chemistry. The quaternary carbon atom adjacent to the carbonyl group imparts high stability to the polymer chain, making it resistant to degradation.

While the methyl ester itself is a building block, a closely related and industrially significant compound is 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, also known as Esterdiol 204. This molecule is essentially formed from two units of hydroxypivalic acid. Esterdiol 204 is widely used to modify polyesters, particularly for high-performance automotive coatings and other synthetic resins. csic.es Its inclusion in polyester (B1180765) chains enhances properties such as durability, weather resistance, and hardness. The parent acid, hydroxypivalic acid, can be polymerized through condensation polymerization to form poly(hydroxypivalic acid) [poly(HPA)]. Therefore, this compound serves as a crucial precursor and building block for the synthesis of monomers and modifiers used in the production of advanced polymers and high-solid coating formulations.

Role in Food Flavoring Agent Production

This compound serves as a valuable precursor in the synthesis of specific food flavoring agents, most notably Pantolactone. While not typically used directly as a flavoring agent itself, its chemical structure allows for conversion into compounds with desirable organoleptic properties.

The primary application of this compound in the flavor industry is its role as a starting material for the production of Pantolactone (also known as dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone). nbinno.comchemimpex.com This transformation is achieved through an intramolecular cyclization reaction, where the hydroxyl group and the ester group of this compound react to form the cyclic ester, or lactone, which is Pantolactone. This process is a key step in leveraging the chemical potential of this compound for the creation of a commercially significant flavoring substance.

Pantolactone is recognized for its sweet taste, sometimes accompanied by a slightly bitter aftertaste, and is utilized as a flavor enhancer in a variety of food products. nbinno.com Its applications span across dairy products, baked goods, snacks, and beverages. nbinno.com Research has shown that Pantolactone can act as a sweetness enhancer, allowing for the potential reduction of sugar content in certain formulations. google.com

Below is a data table summarizing the applications and sensory characteristics of Pantolactone derived from precursors like this compound.

Table 1: Applications and Sensory Profile of Pantolactone

| Food Category | Application | Observed Sensory Impact |

| Dairy Products | Flavor Enhancer | Contributes to a sweet and clean flavor profile. nbinno.com |

| Baked Goods | Flavor Enhancer | Enhances overall sweetness and flavor perception. nbinno.com |

| Beverages | Flavor Enhancer, Sweetness Modulator | Amplifies cooling sweetness and can modify bitterness. google.com |

| Snacks | Flavor Enhancer | Improves overall taste and aroma. nbinno.com |

| Cheese Sauce | Flavor Modifier | Provides a clean taste at low concentrations; can increase bitterness at higher levels. google.com |

The synthesis of Pantolactone from suitable precursors is a well-established industrial process. For example, one method involves the aldol condensation of isobutyraldehyde and a formaldehyde source, followed by cyanohydrin formation and subsequent hydrolysis and lactonization. google.com The use of this compound offers a related pathway to this important flavoring agent.

Computational and Theoretical Investigations of Methyl 3 Hydroxy 2,2 Dimethylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), have offered significant insights into the intramolecular interactions and reaction pathways of Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025).

The gas-phase thermal decomposition of Methyl 3-hydroxy-2,2-dimethylpropanoate has been a key area of theoretical investigation. Studies have shown that the compound primarily decomposes into methyl isobutyrate and formaldehyde (B43269). rsc.org Quantum chemical calculations have been employed to model the mechanism of this elimination reaction.

Theoretical models suggest that the decomposition proceeds via a molecular mechanism involving a concerted, non-synchronous transition state. rsc.org This means the bond-breaking and bond-forming processes occur in a single step but not perfectly in unison. The calculations indicate that a crucial feature of this transition state is the abstraction of the hydroxyl hydrogen atom by the oxygen atom of the ester's carbonyl group. rsc.org This intramolecular hydrogen transfer facilitates the cleavage of the carbon-carbon bond, leading to the formation of the products. The transition state is described as being "late" in the reaction coordinate, implying that its structure more closely resembles the products than the reactant. rsc.org

These theoretical findings align with experimental observations that suggest a unimolecular, homogeneous reaction pathway in the gas phase. rsc.org The calculations provide a detailed molecular picture of the six-membered cyclic transition state that governs the reaction pathway.

Computational methods have also been used to predict the kinetic and thermodynamic parameters associated with the thermal decomposition of this compound. Theoretical calculations performed at the B3LYP/6-211G** level of theory have yielded results that are in reasonably good agreement with experimental values. rsc.org

The Arrhenius expression, which relates the reaction rate coefficient (k) to temperature, has been determined both experimentally and theoretically. The experimentally derived expression is: log k(s⁻¹) = (11.43 ± 0.57) - (180.4 ± 7.2) kJ mol⁻¹ / (2.303RT) rsc.org

Theoretical calculations support these experimental findings, confirming the energy barrier and frequency factor for the reaction. This agreement between theory and experiment validates the proposed reaction mechanism and transition state structure. The study also noted that the presence of two methyl groups on the α-carbon (the carbon adjacent to the ester group) leads to a 1.4-fold increase in the rate of elimination compared to methyl 3-hydroxypropionate (B73278), an effect attributed to steric acceleration. rsc.org

| Parameter | Experimental Value | Theoretical Method | Comment |

|---|---|---|---|

| Major Products | Methyl isobutyrate, Formaldehyde | B3LYP/6-211G | Agreement between experimental observation and theoretical prediction. |

| Reaction Mechanism | Unimolecular, Homogeneous | B3LYP/6-211G | Calculations support a concerted, non-synchronous transition state. |

| Arrhenius 'A' factor (log A, s⁻¹) | 11.43 ± 0.57 | - | Represents the pre-exponential factor in the Arrhenius equation. |

| Activation Energy (Ea) | 180.4 ± 7.2 kJ mol⁻¹ | - | The energy barrier for the decomposition reaction. |

Molecular Modeling and Docking Studies

A comprehensive review of scientific literature was conducted to identify molecular modeling and docking studies performed specifically on this compound.

No specific studies predicting the binding affinities of this compound with biological targets were found in the searched scientific literature.

No dedicated molecular modeling studies aimed at elucidating a mechanism of action for this compound at a molecular level were identified in the searched scientific literature. Research in this area has focused on derivatives of the compound rather than the parent molecule itself.

Advanced Analytical Methodologies in Research on Methyl 3 Hydroxy 2,2 Dimethylpropanoate

Spectroscopic Characterization in Research

Spectroscopy is a cornerstone in the analysis of Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) derivatives, providing fundamental insights into their molecular structure, weight, and the functional groups they contain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise structure of molecules. By analyzing the magnetic properties of atomic nuclei, both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In research involving derivatives of Methyl 3-hydroxy-2,2-dimethylpropanoate, NMR is crucial for confirming that a chemical synthesis has produced the desired molecular structure. rsc.orgrsc.org For instance, in the synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides, the structure of the resulting compounds was assigned based on ¹H and ¹³C NMR spectral analysis. rsc.org

Specific signals in the NMR spectrum correspond to unique atoms within the molecule. For example, in the ¹H NMR spectrum of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-N-propylpropanamide (7a), signals at δ 5.72, 4.68, and 4.07 ppm correspond to the NH, OCH, and OH groups, respectively. rsc.orgnih.gov Similarly, its ¹³C NMR spectrum shows signals at 178.9 and 80.9 ppm, corresponding to the carbonyl (C=O) and methine (OCH) groups. rsc.orgnih.gov

The structural assignment for another series of derivatives, methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates, was also confirmed using ¹H and ¹³C NMR. rsc.org The ¹H NMR spectrum for compound 8a in this series showed characteristic signals at δ 6.67 (NH), 5.22 (OH), 4.63 (CH), 3.92 (NCH₂), and 3.68 ppm (OCH₃). rsc.orgnih.gov The corresponding ¹³C NMR spectrum displayed signals at 177.6 and 170.1 ppm for the two carbonyl groups and 79.7 ppm for the OCH group. rsc.orgnih.gov

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected Derivatives

| Compound | Technique | Key Chemical Shifts (ppm) and Assignments |

|---|---|---|

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-N-propylpropanamide | ¹H NMR | 5.72 (NH), 4.68 (OCH), 4.07 (OH), 4.05–4.02 (CH₂) rsc.orgnih.gov |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-N-propylpropanamide | ¹³C NMR | 178.9 (C=O), 80.9 (OCH), 60.8 (C) rsc.orgnih.gov |

| methyl 2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]acetate | ¹H NMR | 6.67 (NH), 5.22 (OH), 4.63 (CH), 3.92 (NCH₂), 3.68 (OCH₃) rsc.orgnih.gov |

| methyl 2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]acetate | ¹³C NMR | 177.6 (C=O), 170.1 (C=O), 79.7 (OCH), 51.5 (OCH₃) rsc.orgnih.gov |

| methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate | ¹H NMR | 4.23 (CH), 3.68 (OCH₃), 3.44 (OCH₃) rsc.orgnih.gov |

| methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-2,2-dimethylpropanoate | ¹³C NMR | 176.2 (C=O), 56.1 (OCH₃), 53.2 (OCH₃), 48.5 (CH) rsc.orgnih.gov |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the precise molecular weight of a compound and can also provide information about its structure through analysis of its fragmentation patterns. The molecular weight of the parent compound, this compound, is 132.16 g/mol . nih.govechemi.comsigmaaldrich.com

High-resolution mass spectrometry (HRMS) can determine the elemental formula of a compound with high accuracy. For example, HRMS analysis of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, yielded a mass that confirmed its calculated formula, C₁₃H₂₀NO₃. st-andrews.ac.uk When analyzing this compound and its derivatives, the molecular ion peak [M]⁺ would confirm the mass of the intact molecule. The fragmentation pattern, which results from the breakdown of the molecular ion, gives clues to the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or cleavage adjacent to the carbonyl group.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. biomedscidirect.com Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. docbrown.infodocbrown.info

For this compound, the FTIR spectrum would show distinctive absorption bands confirming its key functional groups:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. biomedscidirect.com

C=O Stretch: A sharp and very strong absorption band around 1735-1750 cm⁻¹ is characteristic of the carbonyl (C=O) group in an aliphatic ester. biomedscidirect.comdocbrown.info

C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region correspond to the stretching vibrations of the C-O bonds of the ester group. docbrown.info

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ are due to C-H stretching in the methyl and methylene (B1212753) groups. docbrown.info

The region of the spectrum from approximately 400 to 1500 cm⁻¹ is known as the "fingerprint region," which is unique for every compound and can be used for definitive identification. docbrown.info

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for separating and purifying compounds from reaction mixtures. Column chromatography is a standard method used in the synthesis of derivatives of this compound. st-andrews.ac.uk This technique involves passing the mixture through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation and purification. This ensures that the compounds used for spectroscopic analysis and biological assays are of high purity, which is critical for obtaining accurate and reliable data.

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves directing an X-ray beam at a single crystal of a compound and analyzing the resulting diffraction pattern. The pattern provides detailed information about the arrangement of atoms, bond lengths, and bond angles within the crystal lattice. While specific X-ray crystallography studies on this compound itself were not highlighted in the provided research, this methodology would be invaluable for confirming the absolute stereochemistry of chiral derivatives and for studying the intermolecular interactions (e.g., hydrogen bonding) that govern the solid-state packing of relevant crystalline derivatives.

Biological Assay Techniques for Efficacy and Selectivity Assessment

To evaluate the potential therapeutic applications of this compound derivatives, various biological assays are employed. These tests are crucial for determining a compound's efficacy and its selectivity for specific cellular targets, such as cancer cells.

In a study investigating a series of derivatives based on a model of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, researchers performed cell viability assays to assess their anti-proliferative effects. nih.gov The inhibitory action (IC₅₀ value, the concentration at which 50% of cell growth is inhibited) was measured against HCT-116 colon cancer cells. nih.gov The results showed that out of 24 synthesized compounds, 12 exhibited inhibitory effects, with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL. nih.gov To assess selectivity, the compounds were also tested against normal, non-cancerous HEK-293 cells, confirming that their inhibitory action was specific to the cancerous cells. nih.gov

Inhibitory Action (IC₅₀) of Selected Derivatives on HCT-116 Cancer Cells

| Compound | IC₅₀ Value (mg/mL) | Activity Level |

|---|---|---|

| Compound 7a | 0.12 | Highest Inhibitory Activity nih.gov |

| Compound 7g | 0.12 | Highest Inhibitory Activity nih.gov |

| Compound 7d | 0.81 | Lowest Inhibitory Activity nih.gov |

To understand the mechanism of cell death, DAPI (4′,6-diamidino-2-phenylindole) staining was utilized. nih.gov DAPI is a fluorescent stain that binds strongly to DNA and is used to visualize the cell nucleus. In cells undergoing apoptosis (programmed cell death), characteristic changes such as chromatin condensation and nuclear fragmentation can be observed. The study found clear DNA disintegration and fragmentation in the cancer cells treated with the active compounds compared to untreated control cells. nih.gov A noticeable decrease in DAPI staining in the treated cells further suggested that the compounds inhibited cancer cell growth. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes is a cornerstone of advancing the application of Methyl 3-hydroxy-2,2-dimethylpropanoate (B8439025) and its derivatives. While established methods exist, researchers are actively exploring new catalytic systems and reaction conditions to improve yield, reduce reaction times, and enhance sustainability.

A significant area of research involves the synthesis of structurally modified versions of the core molecule. For instance, the model compound methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can be prepared through the reaction of 4-chlorobenzaldehyde (B46862) with trimethylsilyl (B98337) ketene (B1206846) acetal (B89532), using pyridine-N-oxide and lithium chloride in DMF. rsc.org Building upon this, researchers are exploring various coupling methods to create a diverse library of derivatives. rsc.org

Key synthetic strategies being investigated include:

Azide (B81097) and DCC Coupling: These methods, well-established in peptide synthesis, are being applied to attach alkane amines or amino acids to the molecule's carbonyl group. rsc.org The azide coupling method, in particular, has been noted for its efficiency in terms of yield and simpler reaction workup compared to DCC coupling. rsc.org

Trichloroacetimidate (B1259523) and Acetate (B1210297) Coupling: These methods are being used for C-C bond formation. nih.gov The reaction of the parent ester with trichloroacetonitrile (B146778) or acetic anhydride (B1165640) creates reactive intermediates. rsc.orgnih.gov These intermediates can then react with C-active nucleophiles in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) to produce aryl-substituted derivatives in excellent yields and with short reaction times. rsc.orgrsc.org Studies comparing these two approaches have found that the trichloroacetimidate method can offer slight improvements in both yield and reaction time. rsc.org

Future work in this area will likely focus on developing stereoselective synthesis methods, employing greener solvents and catalysts, and exploring flow chemistry to streamline production.

Development of More Potent and Selective Derivatives

A major thrust in the current research is the modification of the Methyl 3-hydroxy-2,2-dimethylpropanoate scaffold to develop derivatives with enhanced biological activity, particularly as anticancer agents. Research has identified derivatives that act as potent Histone Deacetylase Inhibitors (HDACIs). nih.govrsc.org

In one comprehensive study, a series of 24 compounds were synthesized based on the structure of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. nih.govrsc.org These derivatives were then tested for their antiproliferative activity against HCT-116 colon cancer cells. rsc.org The results showed that 12 of the 24 compounds exhibited inhibitory actions, with IC₅₀ values ranging from 0.12 mg/mL to 0.81 mg/mL. rsc.org Crucially, these compounds demonstrated specificity for cancerous cells, as confirmed by their lack of inhibitory action on normal, non-cancerous HEK-293 cells. rsc.orgrsc.org

The most promising compounds, designated 7a and 7g, displayed the highest inhibitory activity. rsc.org Further investigation suggested that these compounds act through the HSP90 and TRAP1 mediated signaling pathway, with compounds 7a and 7g showing high selectivity for TRAP1, which may explain their superior activity. rsc.orgrsc.org

| Compound | Description | IC₅₀ (mg/mL) |

|---|---|---|

| 7a | Derivative with highest inhibitory activity | 0.12 |

| 7g | Derivative with highest inhibitory activity | 0.12 |

| 7d | Derivative with lowest inhibitory activity | 0.81 |

Future research will focus on expanding this library of derivatives, optimizing the structures of the most potent compounds to further increase their efficacy and selectivity, and exploring their potential against a wider range of cancer cell lines.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Studies

A deeper understanding of the reaction mechanisms and molecular behavior of this compound is being achieved by combining experimental data with powerful computational modeling. This integrated approach provides insights that are not accessible through experimentation alone.

A key study investigated the gas-phase elimination kinetics of this compound. nih.gov Experimentally, it was found that the compound primarily decomposes into methyl isobutyrate and formaldehyde (B43269) in a static system between 349-410°C. nih.gov The reaction was determined to be homogeneous, unimolecular, and follows a first-order law. nih.gov

To elucidate the mechanism, theoretical calculations were performed at the B3LYP/6-211G** level of theory. nih.gov These computational studies were in reasonably good agreement with the experimental kinetic and thermodynamic parameters. nih.gov The calculations revealed a molecular mechanism involving a concerted, nonsynchronous transition state. nih.gov In this transition state, the key step is the abstraction of the hydroxyl hydrogen by the oxygen of the carbonyl ester group. nih.gov

| Parameter | Experimental Value | Theoretical Value |

|---|---|---|

| Log A (s⁻¹) | 11.43 ± 0.57 | (Not specified) |

| Activation Energy (kJ mol⁻¹) | 180.4 ± 7.2 | (In good agreement) |

Emerging research avenues in this area include the use of more advanced computational methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular dynamics simulations to study reaction pathways, transition states, and intermolecular interactions in various solvent environments. nih.govresearchgate.net Such studies can help predict the reactivity of new derivatives and guide the design of more efficient synthetic processes. nih.gov

Expansion into New Biological and Material Science Applications

While much of the recent focus has been on anticancer applications, researchers are exploring the potential of this compound and its relatives in other fields, notably in material science. The inherent chemical structure of this compound, featuring both ester and hydroxyl functional groups, makes it an attractive building block for polymers.

One promising direction is the development of novel polyesters. A closely related compound, 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate, is already used in the preparation of synthetic resins, unsaturated polyesters, high-solid coatings, and advanced lubricants. This suggests that this compound could serve as a valuable monomer for creating new polymers with tailored properties.

Furthermore, there is growing interest in biodegradable polymers like polyhydroxyalkanoates (PHAs) as sustainable alternatives to conventional plastics. nsf.gov Research into methylated PHAs, such as poly(3-hydroxy-2-methylbutyrate)s, has shown that structural modifications can lead to enhanced thermal stability and mechanical properties comparable or superior to commodity plastics. nsf.gov This opens an exciting research avenue for using this compound to create novel, biodegradable polyesters with potentially unique and advantageous characteristics for applications in packaging and other single-use products. nsf.gov